molecular formula C9H9N3O B8565769 N-Hydroxy-1H-indole-4-carboximidamide

N-Hydroxy-1H-indole-4-carboximidamide

Cat. No.: B8565769
M. Wt: 175.19 g/mol
InChI Key: FIPMKQHXKKFRDZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-1H-indole-4-carboximidamide typically involves the reaction of 1H-indole-4-carboximidamide with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-1H-indole-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Mechanism of Action

The mechanism of action of N’-hydroxy-1H-indole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its biological effects, such as antiviral and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-1H-indole-3-carboximidamide
  • N’-hydroxy-1H-indole-5-carboximidamide
  • N’-hydroxy-1H-benzimidazole-4-carboximidamide

Uniqueness

N’-hydroxy-1H-indole-4-carboximidamide is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

N'-hydroxy-1H-indole-4-carboximidamide

InChI

InChI=1S/C9H9N3O/c10-9(12-13)7-2-1-3-8-6(7)4-5-11-8/h1-5,11,13H,(H2,10,12)

InChI Key

FIPMKQHXKKFRDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=NO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 50 ml reaction vessel, to a solution of 1H-indole-4-carbonitrile (5.00 g) in CH3OH (100 ml) was added hydroxylamine (50% aqueous solution) at room temperature, followed by refluxing for 15 hours (completion of the reaction was confirmed by TLC). The reaction solution was concentrated under reduced pressure, and azeotroped with toluene three times. The obtained solid was washed with IPE. N′-Hydroxy-1H-indole-4-carboximidamide (6.12 g) was obtained as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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